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Compound of Interest

Compound Name: (S)-1-Chloro-2-propanol

Cat. No.: B1348254

(S)-1-Chloro-2-propanol is a chiral chemical compound of significant interest to researchers,
scientists, and drug development professionals. Its stereospecific structure makes it a valuable
intermediate in the asymmetric synthesis of complex molecules, most notably in the production
of antibiotics and other pharmaceuticals. This technical guide provides an in-depth overview of
its structure, chirality, physicochemical properties, and key synthetic and reactive pathways.

Structure and Physicochemical Properties

(S)-1-Chloro-2-propanol, with the chemical formula CsH7CIO, is the (S)-enantiomer of 1-
chloro-2-propanol. The molecule features a stereocenter at the second carbon atom, which is
bonded to a hydroxyl group, a methyl group, a chloromethyl group, and a hydrogen atom. This
specific three-dimensional arrangement is crucial for its application in stereoselective synthesis.

The physical and chemical properties of (S)-1-Chloro-2-propanol are summarized in the table
below. It is a colorless liquid with a mild odor, and it is soluble in water and ethanol.[1][2]
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Property Value Reference(s)
IUPAC Name (2S)-1-chloropropan-2-ol [3]

CAS Number 37493-16-6 [3]

Molecular Formula CsH-CIO [3]

Molecular Weight 94.54 g/mol [3]
Appearance Colorless liquid [2]

Boiling Point 126-127 °C (at 760 mmHg) [1112]

Density ~1.11 g/mL at 25 °C [1]

Refractive Index ~1.439 at 20 °C [1][2]
Solubility Soluble in water [1112]

Chirality and Its Significance

The defining feature of (S)-1-Chloro-2-propanol is its chirality. The "S" designation refers to
the sinister (left-handed) configuration of the substituents around the chiral carbon center,
according to the Cahn-Ingold-Prelog priority rules. This specific stereocisomer is a critical chiral
building block in asymmetric synthesis.[3] In the pharmaceutical industry, the biological activity
of a drug is often dependent on its stereochemistry. One enantiomer may be therapeutically
active while the other is inactive or, in some cases, may cause adverse effects.

The use of enantiomerically pure starting materials like (S)-1-Chloro-2-propanol allows for the
synthesis of a single, desired enantiomer of a drug, which is a key consideration in modern
drug development. A prime example of its application is as a precursor in the synthesis of the
antibiotic linezolid.[3]

Key Reactions and Synthetic Pathways

(S)-1-Chloro-2-propanol can undergo a variety of chemical transformations at its two
functional groups: the hydroxyl group and the carbon-chlorine bond. These reactions are
fundamental to its utility as a synthetic intermediate.
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Nucleophilic Substitution and Epoxidation

The chlorine atom can be displaced by various nucleophiles, and the presence of the adjacent
hydroxyl group allows for intramolecular reactions. A key reaction is the base-induced
intramolecular nucleophilic substitution (an internal Williamson ether synthesis), which results
in the formation of (S)-propylene oxide, another valuable chiral epoxide.[3] This transformation
is a critical step in many industrial processes for producing enantiomerically pure epoxides.[3]
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Caption: Key reaction pathways of (S)-1-Chloro-2-propanol.

Experimental Protocols for Enantioselective
Synthesis

The preparation of enantiomerically pure (S)-1-Chloro-2-propanol is a key challenge. Two
prominent methods are the biocatalytic reduction of a prochiral ketone and the kinetic
resolution of racemic epoxides.

Biocatalytic Reduction of Chloroacetone

This method utilizes enzymes, often from whole-cell biocatalysts like yeast, to perform a
stereoselective reduction of 1-chloro-2-propanone (chloroacetone).

Click to download full resolution via product page
Caption: Workflow for biocatalytic synthesis of (S)-1-Chloro-2-propanol.
Protocol Outline:

e Culture Preparation: A suitable microorganism, such as the yeast Rhodotorula glutinis, is
cultured in an appropriate growth medium.[3]
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» Bioreduction: To the cultured yeast, the substrate 1-chloro-2-propanone is added. A co-
substrate like glucose is often included to facilitate the in-situ regeneration of the necessary
cofactor (NAD(P)H). The reaction is maintained at an optimal pH and temperature for the
enzyme.

o Work-up and Extraction: After the reaction is complete (monitored by GC or TLC), the yeast
cells are separated by centrifugation or filtration. The aqueous supernatant is then extracted
with an organic solvent (e.qg., ethyl acetate) to isolate the product.

 Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSQOa),
filtered, and the solvent is removed under reduced pressure. The crude product is then
purified, typically by vacuum distillation.

o Characterization: The final product is characterized by NMR spectroscopy (*H and 3C) and
its enantiomeric excess (ee) is determined using a chiral analytical method, such as chiral
gas chromatography (GC). The yeast Rhodotorula glutinis has been reported to produce
(S)-1-chloro-2-propanol with an enantiomeric excess of up to 98%.[3]

Applications in Drug Development

The primary application of (S)-1-Chloro-2-propanol is as a chiral intermediate in the synthesis
of active pharmaceutical ingredients (APIs).[3] Its bifunctional nature allows for a variety of
chemical modifications, making it a versatile precursor for more complex molecules. The
specific stereochemistry is essential for the biological activity of many drugs, as it dictates the
three-dimensional orientation required for effective interaction with biological targets like
enzymes and receptors.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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